4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
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Overview
Description
4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide typically involves the condensation of 4-methoxyaniline with thiophene-2-carbaldehyde, followed by the reaction with butanamide. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene groups.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens and nitrating agents are used for electrophilic aromatic substitution.
Major Products
Oxidation: Products include quinones and sulfoxides.
Reduction: The primary product is the corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action for 4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
Uniqueness
4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-8-6-13(7-9-14)17-10-2-5-16(20)19-18-12-15-4-3-11-22-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXAFMBQVKSTRL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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